

Isodrin's Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isodrin**

Cat. No.: **B128732**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Isodrin is a solid organochlorine pesticide, an isomer of aldrin, known for its low solubility in water and higher solubility in various organic solvents.^{[1][2]} This technical guide provides an in-depth overview of **Isodrin**'s solubility characteristics, experimental protocols for its determination, and insights into its metabolic and toxicological pathways.

Quantitative Solubility Data

Direct quantitative solubility data for **Isodrin** in a range of organic solvents is not readily available in published literature. However, data for its closely related stereoisomer, endrin, to which **Isodrin** is metabolized, offers a valuable proxy for understanding its solubility profile.^{[1][2][3]} Endrin is described as being sparingly soluble in alcohols and petroleum hydrocarbons, moderately soluble in aliphatic hydrocarbons, and quite soluble in solvents like acetone, benzene, carbon tetrachloride, and xylene.^{[1][4]}

The table below summarizes the quantitative solubility of endrin in several organic solvents, which can be considered indicative of **Isodrin**'s likely solubility.

Organic Solvent	Solubility (g/100 mL)	Temperature (°C)
Acetone	17	20
Benzene	13.8	20
Carbon Tetrachloride	3.3	20
Hexane	7.1	20
Xylene	18.3	20

Data sourced from the Toxicological Profile for Endrin by the Agency for Toxic Substances and Disease Registry.[5]

Isodrin itself has been noted to be sparingly soluble in chloroform and slightly soluble in methanol.[6][7] Commercially available solutions of **Isodrin** often use solvents like cyclohexane or n-hexane, further indicating its solubility in these nonpolar organic solvents.[8][9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

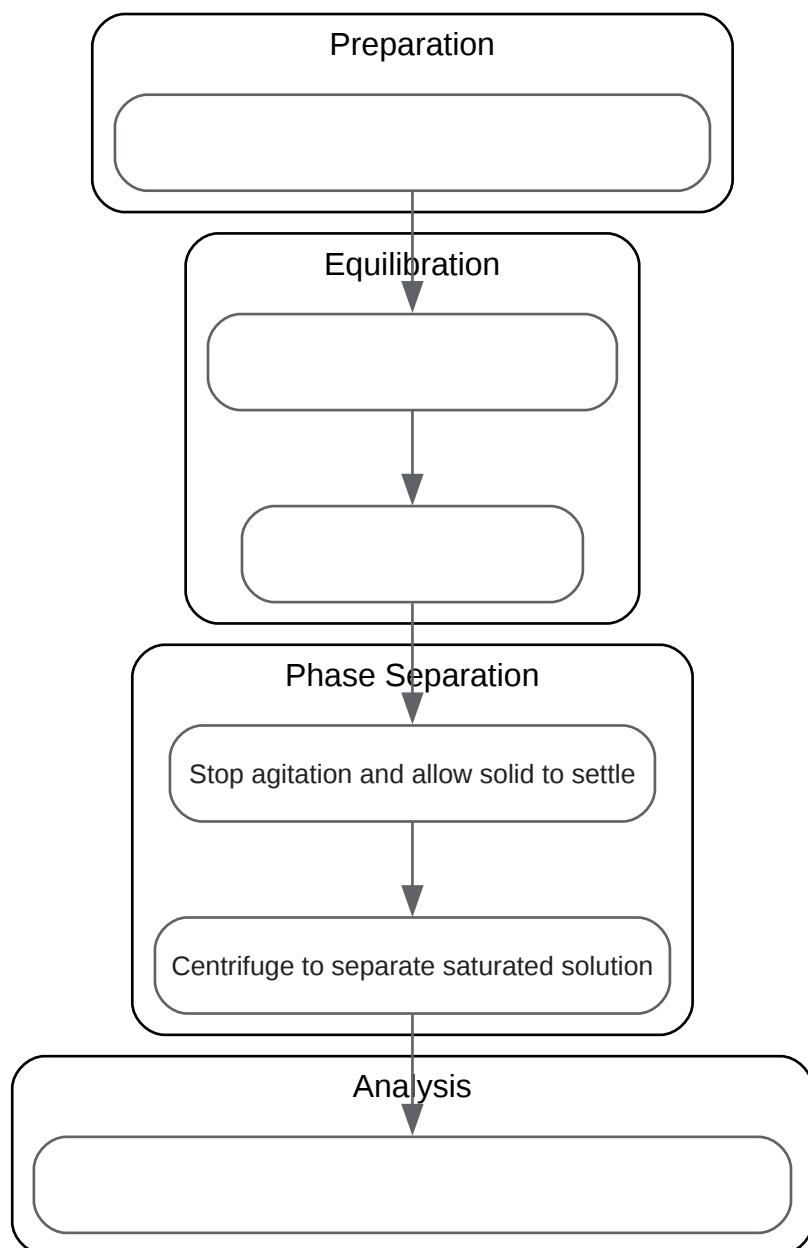
A standardized and widely accepted method for determining the solubility of chemical substances is the shake-flask method, as detailed in OECD Guideline 105 and EPA OPPTS 830.7840.[10][11][12] This method is suitable for substances with a solubility of 10-2 g/L or higher.

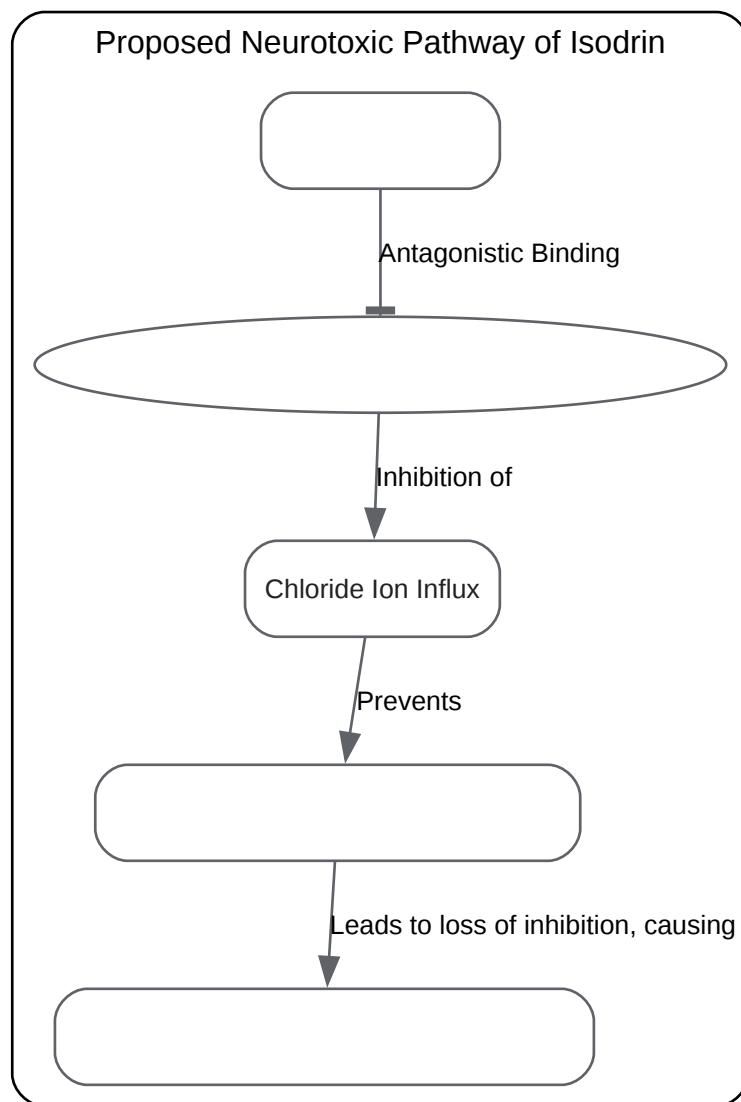
Principle

A surplus of the test substance (**Isodrin**) is agitated in a specific organic solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of **Isodrin** in the clear solution is determined by a suitable analytical method.

Apparatus

- Constant Temperature Bath: Capable of maintaining the temperature within $\pm 0.5^{\circ}\text{C}$.
- Shaking or Stirring Device: A mechanical shaker or magnetic stirrer.
- Flasks with Stoppers: Of appropriate size to accommodate the test substance and solvent.
- Centrifuge: For separating the saturated solution from excess solid.
- Analytical Instrumentation: Such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate concentration measurement.^[2]


Procedure


- Preparation: An excess amount of crystalline **Isodrin** is added to a flask containing the chosen organic solvent. The amount of excess solid should be sufficient to ensure that saturation is achieved and that undissolved solid remains at the end of the equilibration period.
- Equilibration: The flask is tightly stoppered and placed in the constant temperature bath. It is then agitated (shaken or stirred) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., sampling and analyzing the concentration at 24, 48, and 72 hours). If the concentration remains constant, equilibrium is considered to have been reached.
- Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the flask is left in the temperature bath to allow the undissolved **Isodrin** to settle. The saturated solution is then carefully separated from the solid phase, typically by centrifugation at the same temperature.
- Analysis: The concentration of **Isodrin** in the clear, saturated supernatant is determined using a validated analytical method, such as GC-ECD or GC-MS.
- Replicates: The experiment should be performed in at least triplicate to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow and Toxicological Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of **Isodrin** using the shake-flask method.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Endrin (HSG 60, 1991) [inchem.org]
- 2. Isodrin | C12H8Cl6 | CID 12310946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isodrin (Ref: ENT 19244) [sitem.herts.ac.uk]
- 4. Endrin (EHC 130, 1992) [inchem.org]
- 5. Table 4-2, Physical and Chemical Properties of Endrin, Endrin Aldehyde, and Endrin Ketone - Toxicological Profile for Endrin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ISODRIN | 465-73-6 [amp.chemicalbook.com]
- 7. ISODRIN CAS#: 465-73-6 [amp.chemicalbook.com]
- 8. Isodrin 1000 µg/mL in n-Hexane | LGC Standards [lgcstandards.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Isodrin's Solubility in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128732#isodrin-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com